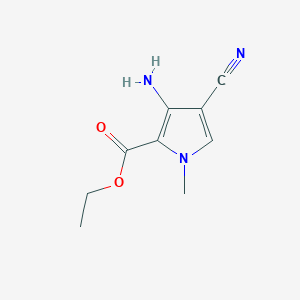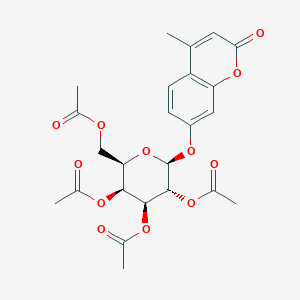
5-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol
Übersicht
Beschreibung
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The methoxy group at the 5-position of the carbazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with proteins, such as serum albumins, using fluorescence techniques.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
Target of Action
The primary targets of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole are serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma, binding with bio-active molecules, and maintaining colloid blood pressure .
Mode of Action
The interaction of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole with its targets can be explored using steady state and time-resolved fluorescence techniques . These techniques serve as highly sensitive monitors to assess the degree of restrictions imparted by the micro-environments of serum albumins . The compound’s interaction with its targets results in changes that can be observed through these techniques .
Biochemical Pathways
It is known that serum albumins, the primary targets of this compound, are involved in various biophysical and biochemical pathways .
Pharmacokinetics
The interaction of the compound with serum albumins suggests that it may have good bioavailability, as serum albumins can increase the solubility of hydrophobic drugs in the blood plasma .
Result of Action
Its interaction with serum albumins suggests that it may influence the function of these proteins, which play a vital role in various biological processes .
Action Environment
The action of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole can be influenced by various environmental factors. For instance, the degree of restrictions imparted by the micro-environments of serum albumins can affect the compound’s interaction with these proteins . Additionally, the nature of the selected oxidant can influence the oxidation of the compound, leading to the formation of different products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the desired carbazole derivative .
Industrial Production Methods
Industrial production of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives with functional groups like halogens, nitro, and sulfonic acid groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another methoxy-substituted carbazole with similar photophysical properties.
2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the methoxy group, used as a reference in various studies.
Uniqueness
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZMJYKAQQJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507882 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68962-14-1 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















